(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine
Description
(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine is a secondary amine featuring a butan-2-yl group attached to a benzyl moiety substituted with methyl groups at the 2- and 5-positions of the phenyl ring. For instance, the hydrochloride salt of its positional isomer, (butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride (CAS 1240578-41-9), has a molecular formula of C₁₃H₂₂ClN, a molecular weight of 227.77 g/mol, and a purity of ≥98% . The 2,5-dimethyl substitution pattern likely enhances lipophilicity and steric bulk compared to other isomers, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-5-12(4)14-9-13-8-10(2)6-7-11(13)3/h6-8,12,14H,5,9H2,1-4H3 |
InChI Key |
UOPQKOGFEHHUSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine typically involves the reaction of 2,5-dimethylbenzyl chloride with butan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine interactions with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can affect pathways involved in cellular signaling, enzyme activity, and receptor binding .
Comparison with Similar Compounds
Positional Isomers: Substituent Effects on Activity
The position of methyl groups on the phenyl ring significantly impacts molecular interactions. For example:
- 3,5-Dimethylphenyl derivatives : highlights that N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrated potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM). This suggests that meta-substituted methyl groups on the phenyl ring enhance activity in certain contexts, likely due to optimized electron-withdrawing effects and lipophilicity .
Aromatic System Modifications
Variations in the aromatic moiety or substituent electronics further differentiate activity:
- Fluorophenyl furan derivative: Butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine (C₁₅H₁₈FNO) incorporates a fluorinated furan ring, which may enhance metabolic stability and bioavailability due to fluorine’s electronegativity and furan’s planar structure .
Table 2: Electronic and Structural Variations
| Compound | Aromatic System | Molecular Formula | Key Feature |
|---|---|---|---|
| Target compound | 2,5-Dimethylphenyl | C₁₃H₂₁N | High lipophilicity |
| Trifluoromethyl sulfanyl analog | 4-CF₃S-phenyl | C₁₂H₁₆F₃NS | Electron-withdrawing |
| Fluorophenyl furan analog | 4-Fluorophenyl-furan | C₁₅H₁₈FNO | Enhanced stability |
Amine Side Chain Modifications
The length and branching of the alkyl chain influence solubility and steric effects:
- alpha-Ethyl 2C-D (1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine): Features a butan-2-amine chain similar to the target compound but with methoxy and methyl groups on the phenyl ring. Analytical techniques like GC-MS and FTIR-ATR confirmed its purity and structural integrity, methodologies applicable to characterizing the target compound .
- 4-Phenylbutan-2-yl derivative: 1-(2,5-Dimethylfuran-3-yl)ethylamine (C₁₈H₂₅NO) introduces a phenylbutan-2-yl chain, increasing molecular weight (271.40 g/mol) and hydrophobicity, which may reduce aqueous solubility compared to the target compound .
Key Research Findings and Implications
- Substituent Position : Meta-substituted methyl groups (e.g., 3,5-dimethyl) in carboxamides show superior PET inhibition compared to ortho/para isomers, suggesting that electronic and steric factors are critical .
- Lipophilicity : The 2,5-dimethylphenyl group in the target compound likely enhances membrane permeability, a property shared with PET-inhibiting carboxamides .
- Analytical Methods : Techniques such as GC-MS, FTIR, and HPLC-TOF (as used for alpha-ethyl 2C-D) are essential for characterizing structural analogs and verifying purity .
Biological Activity
(Butan-2-yl)[(2,5-dimethylphenyl)methyl]amine, also known as 4-{[(2,5-dimethylphenyl)methyl]amino}butan-2-ol, is an organic compound characterized by a secondary alcohol group and a dimethylphenyl moiety. Its unique structure suggests potential interactions with biological systems, influencing enzyme activity and receptor binding. This article examines the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H19N
- Molecular Weight : 193.29 g/mol
- Structural Features :
- Secondary alcohol functionality
- Dimethylphenyl substitution
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets. These interactions can modulate enzyme activity and influence various physiological processes. The compound may act as an inhibitor for certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Interaction :
- Antioxidant Activity :
-
Pharmacological Applications :
- Potential applications in drug design due to its ability to interact with various biological targets. This interaction could lead to the development of new therapeutic agents.
Data Table: Biological Activities of Related Compounds
| Compound Name | Enzyme Inhibition (IC50 µM) | Antioxidant Activity | Notes |
|---|---|---|---|
| 4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol | 0.52 (BuChE) | Moderate | Significant selectivity for BuChE |
| Compound 6f | 0.52 (BuChE) | High | Strong binding affinity |
| Compound 6j | 3.65 (BuChE) | Moderate | Comparable to known inhibitors |
Case Studies
Several studies have explored the effects of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
